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Cat. No.: B12402904 Get Quote

An In-Depth Technical Guide to the In Vitro Activity of BIBF 1202 on Tyrosine Kinases

Introduction
BIBF 1202 is the primary active metabolite of Nintedanib (BIBF 1120), a small molecule

tyrosine kinase inhibitor.[1][2] Nintedanib is approved for the treatment of various conditions,

including idiopathic pulmonary fibrosis and certain types of cancer.[3] The therapeutic effects of

Nintedanib are mediated through the inhibition of multiple receptor tyrosine kinases (RTKs) and

non-receptor tyrosine kinases (nRTKs).[2] BIBF 1202 is formed in the body through the

metabolic conversion of Nintedanib and contributes to the overall pharmacological activity.[4]

This guide provides a detailed overview of the in vitro activity of BIBF 1202, its formation, target

kinases, and the experimental protocols used for its evaluation.

Metabolic Formation of BIBF 1202
Nintedanib is predominantly metabolized in the body via hydrolytic cleavage by esterase

enzymes. This process converts the methyl ester moiety of Nintedanib into a free carboxylic

acid, resulting in the formation of BIBF 1202.[3][4][5] BIBF 1202 is subsequently metabolized

further, primarily through glucuronidation by UGT enzymes (specifically UGT1A1, UGT1A7,

UGT1A8, and UGT1A10), to form BIBF 1202 glucuronide, which is considered inactive.[2][6]
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Caption: Metabolic pathway of Nintedanib to its active metabolite BIBF 1202 and subsequent

inactivation.

In Vitro Kinase Inhibition Profile
BIBF 1202 demonstrates inhibitory activity against several key tyrosine kinases involved in

angiogenesis and fibrosis. While comprehensive in vitro kinase screening data for BIBF 1202 is

less abundant than for its parent compound, Nintedanib, available data indicates it targets

similar kinases but with generally lower potency.

Quantitative Data
The most specific reported in vitro activity for BIBF 1202 is against VEGFR2, with a half-

maximal inhibitory concentration (IC50) of 62 nM.[1] For context, the activity of the parent

compound, Nintedanib, is provided below, as BIBF 1202 is known to target the same receptor

families. Cellular assays show that BIBF 1202 has a substantially lower potency compared to

Nintedanib.[4] For instance, its potency is approximately 9-10 times lower based on VEGF or
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bFGF stimulation and 265 to 607 times lower based on PDGFRα and PDGFRβ stimulation,

respectively.[4][7]

Target Kinase
Family

Specific Kinase
Nintedanib IC50
(nM)[8][9]

BIBF 1202 IC50
(nM)

VEGFR VEGFR-1 34 Not Reported

VEGFR-2 13 62[1]

VEGFR-3 13 Not Reported

PDGFR PDGFR-α 59 Not Reported

PDGFR-β 65 Not Reported

FGFR FGFR-1 60 Not Reported

FGFR-2 37 Not Reported

FGFR-3 108 Not Reported

Inhibited Signaling Pathways
BIBF 1202, like Nintedanib, exerts its effects by competitively binding to the ATP-binding pocket

within the catalytic domain of target tyrosine kinase receptors.[3][8] This action blocks receptor

autophosphorylation and interrupts downstream intracellular signaling cascades that are crucial

for cell proliferation, migration, and survival. The primary pathways inhibited are those initiated

by Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and

Fibroblast Growth Factor (FGF).
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Caption: Inhibition of key angiogenic and fibrotic signaling pathways by BIBF 1202.

Experimental Protocols
The determination of in vitro kinase activity and inhibitory potency (IC50) of compounds like

BIBF 1202 typically involves a biochemical kinase assay. The following is a generalized

protocol synthesized from standard methodologies.[8][10][11]

Protocol: In Vitro Tyrosine Kinase Inhibition Assay
1. Materials and Reagents:
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Recombinant human tyrosine kinase (e.g., VEGFR2 cytoplasmic domain)

Kinase substrate (e.g., a synthetic peptide like Poly-Glu-Tyr)

BIBF 1202 stock solution (typically in DMSO)

Kinase reaction buffer (containing Tris-HCl, MgCl₂, MnCl₂, DTT)

ATP (Adenosine Triphosphate) solution

Stop solution (e.g., EDTA)

Detection reagent (e.g., antibody-based for phosphorylation detection or luminescence-

based for ATP depletion)

Microtiter plates (e.g., 96-well or 384-well)

2. Procedure:

Compound Dilution: Prepare a serial dilution of BIBF 1202 in DMSO and then further dilute in

the kinase reaction buffer to achieve the final desired concentrations for the assay.

Enzyme and Substrate Preparation: Dilute the recombinant kinase and its specific substrate

to their optimal concentrations in the kinase reaction buffer.

Assay Plate Setup: Add the diluted BIBF 1202 solutions to the wells of the microtiter plate.

Include control wells containing only buffer (for maximum reaction) and wells without enzyme

(for background).

Pre-incubation: Add the diluted kinase to each well and pre-incubate for a defined period

(e.g., 30-60 minutes) at room temperature to allow the inhibitor to bind to the kinase.[8]

Reaction Initiation: Start the kinase reaction by adding the ATP and substrate mixture to all

wells.

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled

temperature (e.g., room temperature or 30°C) to allow for substrate phosphorylation.[8]
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Reaction Termination: Stop the reaction by adding the stop solution (e.g., EDTA), which

chelates the divalent cations (Mg²⁺, Mn²⁺) required for enzyme activity.[8]

Signal Detection: Measure the kinase activity. The method depends on the assay format:

ELISA-based: Detect the amount of phosphorylated substrate using a specific antibody.

Luminescence-based (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the

well. Lower ATP levels indicate higher kinase activity.

Data Analysis:

Subtract the background signal from all wells.

Normalize the data to the maximum reaction control (0% inhibition) and background

control (100% inhibition).

Plot the percent inhibition against the logarithm of the BIBF 1202 concentration.

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
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Caption: Standard workflow for an in vitro biochemical kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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